Home > Products > Building Blocks P14626 > Fludeoxyglucose
Fludeoxyglucose - 29702-43-0

Fludeoxyglucose

Catalog Number: EVT-520898
CAS Number: 29702-43-0
Molecular Formula: C6H11FO5
Molecular Weight: 182.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fludeoxyglucose (FDG) is a glucose analog widely used in scientific research, primarily as a radioactive tracer in Positron Emission Tomography (PET) imaging. [, ] It is classified as a radiopharmaceutical due to its radioactive fluorine-18 isotope (18F). [, , , ] In PET imaging, FDG serves as a metabolic marker, allowing researchers to visualize and quantify glucose uptake in various tissues and organs. [, , , , , , , , , , , , , , , , , , ] This property makes FDG an invaluable tool for studying a wide range of physiological and pathological processes.

Flumazenil

    Compound Description: Flumazenil is a potent antagonist of the benzodiazepine site of the GABAA receptor complex. [] It is used clinically to reverse the effects of benzodiazepines.

    Relevance: The research paper uses Flumazenil tagged with carbon 11 ([11C]flumazenil) in conjunction with Fludeoxyglucose F 18 positron emission tomography (PET) to study neuronal integrity in Alzheimer's disease. This highlights the use of both compounds as imaging agents in a related research context. []

Fludeoxymannose

    Compound Description: Fludeoxymannose is a byproduct that can arise during the synthesis of Fludeoxyglucose F 18. []

    Relevance: The presence of Fludeoxymannose as an impurity in Fludeoxyglucose F 18 injections is monitored using thin-layer chromatography to ensure the quality and purity of the radiopharmaceutical. []

N-acetylaspartate (NAA)

    Compound Description: N-acetylaspartate is a brain metabolite synthesized in neurons and is considered a marker of neuronal health and viability. []

    Relevance: This research investigates the correlation between Fludeoxyglucose F 18 PET, which measures glucose metabolism, and NAA levels obtained through proton magnetic resonance spectroscopic imaging in patients with epilepsy. [] The study aims to understand the relationship between glucose metabolism and neuronal health, as indicated by NAA levels.

Flortaucipir

    Compound Description: Flortaucipir, also known as 18F-flortaucipir (FTP), is a radiotracer used in positron emission tomography (PET) imaging to detect tau pathology in the brain. []

    Relevance: The study highlights the use of both Flortaucipir and Fludeoxyglucose F 18 in PET imaging to assess neurodegeneration in a patient with chronic traumatic encephalopathy (CTE). [] Both compounds provide complementary information about brain metabolism and pathology in this context.

Pittsburgh compound B

    Compound Description: Pittsburgh compound B, also known as carbon 11-labeled Pittsburgh compound B (11C-PiB), is a radiotracer used in positron emission tomography (PET) imaging to detect amyloid plaques in the brain, a hallmark of Alzheimer's disease. []

    Relevance: This research uses Pittsburgh compound B along with Fludeoxyglucose F 18 and Flortaucipir in PET imaging to assess different aspects of brain pathology in a patient with CTE. [] The use of these compounds in combination highlights their complementary roles in understanding neurodegenerative diseases.

Galantamine

    Compound Description: Galantamine is a cholinesterase inhibitor used to treat the symptoms of Alzheimer's disease. [] It works by increasing the levels of acetylcholine in the brain, a neurotransmitter involved in memory and learning.

    Relevance: This paper studies the effects of galantamine treatment on brain metabolism patterns using Fludeoxyglucose F 18 positron emission tomography (PET) in patients with Alzheimer's disease. [] The research aims to identify brain regions affected by galantamine and their association with treatment response.

Somatostatin Receptor-Targeting Peptide

    Compound Description: Ga-68 DOTATOC is a radiolabeled somatostatin analog that binds to somatostatin receptors, which are overexpressed in neuroendocrine tumors, such as bronchial carcinoid tumors. []

    Relevance: This case report highlights the use of both Fludeoxyglucose PET/CT and Ga-68 DOTATOC PET/CT in diagnosing a patient with a suspected choroidal melanoma. [] While Fludeoxyglucose PET/CT did not show increased uptake, Ga-68 DOTATOC PET/CT revealed high uptake in the ocular lesion and other areas, leading to the diagnosis of metastatic bronchial carcinoid tumor.

Classification and Source

Fludeoxyglucose is classified as a radiolabeled glucose analog. Its chemical structure is based on 2-deoxy-D-glucose, where the hydroxyl group at the second carbon has been replaced by a fluorine atom. This modification allows fludeoxyglucose to serve as a substrate for hexokinase, facilitating its uptake into cells while preventing further metabolism. The radioactive isotope fluorine-18 is incorporated into the molecule, making it suitable for imaging applications due to its positron-emitting properties. Fludeoxyglucose is synthesized from fluorine-18, which is produced in cyclotrons through the irradiation of oxygen-18 enriched water .

Synthesis Analysis

Fludeoxyglucose is synthesized primarily via two methods: electrophilic fluorination and nucleophilic substitution.

  1. Electrophilic Fluorination:
    • The first synthesis was conducted in 1976 at Brookhaven National Laboratory using elemental fluorine to produce fludeoxyglucose from 3,4,6-tri-O-acetyl-D-glucal. This method yielded a mixture of difluoro derivatives with a low yield of approximately 8% and required about two hours for completion .
  2. Nucleophilic Substitution:
    • A more efficient method was developed in 1986 by Hamacher et al., utilizing nucleophilic substitution with fluorine-18 fluoride ion. The precursor used was mannose triflate, which underwent substitution facilitated by a phase-transfer catalyst (Kryptofix 222) in acetonitrile. This method achieved yields exceeding 50% within about 50 minutes . The final step involves hydrolysis to remove protective acetyl groups.

The synthesis can be automated using synthesizers that streamline the process and improve reproducibility .

Molecular Structure Analysis

Fludeoxyglucose has the molecular formula C6_{6}H11_{11}F18_{18}O5_{5} and a molecular weight of approximately 181.18 g/mol. Its structure consists of a pyranose ring with hydroxyl groups at the C-1, C-3, C-4, and C-6 positions and a fluorine atom at the C-2 position instead of a hydroxyl group. The absence of this hydroxyl group is critical as it prevents further metabolism after phosphorylation by hexokinase .

Structural Features:

  • Pyranose Ring: A six-membered ring structure characteristic of sugars.
  • Fluorine Substitution: The presence of fluorine at the second carbon enhances its utility as a tracer in imaging.
Chemical Reactions Analysis

Fludeoxyglucose undergoes several key reactions:

Mechanism of Action

The mechanism of action for fludeoxyglucose involves its uptake into cells through specific glucose transporters. Once inside the cell:

  • It is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate.
  • Due to the lack of further metabolic pathways (as tumor cells have reduced glucose-6-phosphatase activity), fludeoxyglucose accumulates in areas with high glucose metabolism such as tumors.
  • The positron emissions from decaying fluorine-18 are detected during PET imaging, providing insights into metabolic activity and aiding in cancer diagnosis .
Physical and Chemical Properties Analysis

Fludeoxyglucose exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 119 °C to 122 °C.
  • Solubility: Soluble in water and organic solvents like acetonitrile.
  • Stability: The compound is stable under standard storage conditions but must be handled carefully due to its radioactivity.

The purity of synthesized fludeoxyglucose typically exceeds 95%, ensuring its suitability for clinical applications .

Applications

Fludeoxyglucose is primarily used in medical imaging:

  1. Positron Emission Tomography (PET): It serves as a key tracer for assessing glucose metabolism in various tissues, particularly useful in oncology for detecting malignant tumors.
  2. Neurology: Employed to study brain metabolism and diagnose conditions such as Alzheimer's disease.
  3. Cardiology: Utilized to evaluate myocardial viability and perfusion.

The ability to visualize metabolic processes makes fludeoxyglucose an invaluable tool in both research and clinical settings, enhancing diagnostic accuracy and treatment planning .

Chemical and Pharmacological Foundations of Fludeoxyglucose

Molecular Structure and Radiolabeling Mechanisms

Fludeoxyglucose (2-deoxy-2-[¹⁸F]fluoro-D-glucose) is a glucose analog with the molecular formula C₆H₁₁¹⁸FO₅ and a molecular weight of 181.26 g/mol. Its structure replaces the hydroxyl group at the C-2 position of the glucose molecule with the positron-emitting radionuclide fluorine-18 (¹⁸F) [4] [6] [9]. This substitution creates a metabolically trapped compound: cells transport it via glucose transporters (GLUT1-13) and phosphorylate it via hexokinase to form Fludeoxyglucose-6-phosphate. The absence of the C-2 hydroxyl prevents further glycolysis, while the ¹⁸F label enables detection [3] [4].

Fluorine-18 decays via positron emission (96.73% per disintegration) with a physical half-life of 109.7 minutes. Positron annihilation generates two 511 keV gamma photons emitted at 180° angles, which are detected during positron emission tomography imaging [6] [9]. The decay product is non-radioactive oxygen-18, which incorporates a hydroxyl group at C-2, forming naturally occurring glucose-6-phosphate [4].

Table 1: Key Structural and Radioactive Properties

PropertyFludeoxyglucoseNatural Glucose
C-2 Functional Group¹⁸F-OH
Molecular FormulaC₆H₁₁¹⁸FO₅C₆H₁₂O₆
Phosphorylation ProductTrapped (FDG-6-phosphate)Metabolized further
Principal Emission511 keV gamma photonsN/A
Half-life109.7 minutesStable

Pharmacokinetics: Uptake, Distribution, and Elimination Dynamics

Fludeoxyglucose pharmacokinetics are governed by tissue-specific glucose metabolism. After intravenous administration, it rapidly distributes to organs with high glucose utilization. Peak accumulation occurs within 30–60 minutes, with uptake reflecting the metabolic activity of target tissues [3] [9]. Tumor cells exhibit heightened uptake due to overexpression of GLUT transporters, hexokinase activity, and reduced glucose-6-phosphatase (Warburg effect). Similarly, the brain, myocardium, and inflammatory cells show significant accumulation [3] [8].

Elimination follows a biphasic pattern:

  • Renal excretion: ~20% of injected activity is eliminated unchanged in urine within 2 hours due to incomplete renal tubular reabsorption [4].
  • Metabolic trapping: ~75% is phosphorylated and retained in tissues, decaying in situ with a half-life of 110 minutes [4].

Radiation dosimetry varies by organ and age due to developmental differences in metabolism and organ size. The urinary bladder receives the highest absorbed dose due to renal excretion, followed by the heart and pancreas [9].

Table 2: Estimated Absorbed Radiation Doses (rem/mCi) by Age Group [9]

OrganNewborn1-Year-Old5-Year-OldAdult
Bladder Wall4.31.70.930.32
Heart Wall2.41.20.700.22
Pancreas2.20.680.330.096
Lungs0.960.380.200.064
Brain0.290.130.090.070

Synthesis Methodologies: Cyclotron Production and Radiochemical Optimization

Fludeoxyglucose synthesis requires cyclotron-generated fluorine-18. The primary nuclear reaction is ¹⁸O(p,n)¹⁸F, where enriched ¹⁸O-water is bombarded with protons. Self-shielded niobium targets enable high-yield production, generating 1,330 ± 153 mCi of [¹⁸F]fluoride after a 55 μA proton beam irradiation for 22 minutes [2].

Nucleophilic fluorination is the dominant synthesis method, involving three key steps:

  • ¹⁸F recovery: [¹⁸F]fluoride in ¹⁸O-water is trapped on a quaternary methylammonium anion-exchange cartridge, then eluted with an acetonitrile solution containing potassium carbonate (K₂CO₃) and Kryptofix 222 (4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane) [5] [7].
  • Drying: Residual water is removed via azeotropic distillation with acetonitrile under anhydrous conditions [7].
  • Nucleophilic substitution: The anhydrous [¹⁸F]fluoride-Kryptofix complex reacts with 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate) at 125°C for 2 minutes. This yields protected [¹⁸F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose, which is hydrolyzed by sodium hydroxide to remove acetyl groups, producing Fludeoxyglucose [2] [5].

Optimizations have significantly improved yields:

  • Cassette-based systems (e.g., FASTLab 2) automate synthesis and reduce processing time, achieving non-corrected activity yields of 72% (957 ± 102 mCi at end of synthesis) [2].
  • Alternative catalysts: Tetrabutylammonium salts replace Kryptofix 222 to mitigate toxicity risks while maintaining reactivity [7].

Table 3: Synthesis Yield Improvements via Technological Upgrades [2]

ParameterTraditional MethodOptimized Method
Cyclotron TargetSilverNiobium
Synthesis ModuleTRACERLabMXFASTLab 2
Beam Current/TimeNot specified55 μA × 22 min
[¹⁸F]Fluoride YieldLower1,330 ± 153 mCi
Fludeoxyglucose YieldLower957 ± 102 mCi (72%)

Properties

CAS Number

29702-43-0

Product Name

Fludeoxyglucose

IUPAC Name

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1

InChI Key

AOYNUTHNTBLRMT-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)F)O)O)O)O

Synonyms

18F Fluorodeoxyglucose
18F-FDG
18FDG
2 Fluoro 2 deoxy D glucose
2 Fluoro 2 deoxyglucose
2-Fluoro-2-deoxy-D-glucose
2-Fluoro-2-deoxyglucose
F 18, Fludeoxyglucose
F 18, Fluorodeoxyglucose
F18, Fluorodeoxyglucose
Fludeoxyglucose F 18
Fluorine 18 fluorodeoxyglucose
Fluorine-18-fluorodeoxyglucose
Fluorodeoxyglucose F 18
Fluorodeoxyglucose F18
Fluorodeoxyglucose, 18F

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.